N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide
Description
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide (CAS: 1353945-60-4) is a synthetic organic compound featuring a piperidine core substituted with a 2-aminoethyl group at the 1-position, a cyclopropyl-acetamide moiety at the 4-position, and a methylene bridge connecting the acetamide to the piperidine ring. Its molecular formula is C₁₂H₂₃N₃O, with a molecular weight of 225.33 g/mol and a purity ≥95% . The compound’s structural complexity arises from its hybrid architecture, combining a nitrogen-rich heterocycle (piperidine) with a cyclopropane ring, a configuration that may influence its physicochemical and biological properties. Notably, this compound has been discontinued by suppliers such as Biosynth, limiting its availability for current research applications .
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11(17)16(13-2-3-13)10-12-4-7-15(8-5-12)9-6-14/h12-13H,2-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTMCNHKFUYTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCN(CC1)CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions.
Attachment of the Cyclopropylacetamide Moiety: This step involves the acylation of the piperidine derivative with cyclopropylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
Medicinal Chemistry
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is being explored for its pharmacological properties, particularly in the treatment of neurological disorders. Research indicates that compounds with similar structures may act as modulators of neurotransmitter systems, potentially providing therapeutic effects against conditions such as anxiety, depression, and schizophrenia.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of piperidine were evaluated for their ability to bind to serotonin receptors, suggesting that modifications to the piperidine structure can enhance receptor affinity and selectivity.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new synthetic pathways.
Table 1: Synthetic Routes Involving this compound
| Reaction Type | Description | Common Conditions |
|---|---|---|
| Acylation | Formation of amides from carboxylic acids | Acetic anhydride, pyridine |
| Reduction | Conversion of carbonyls to alcohols | LiAlH₄ or NaBH₄ |
| Substitution | Nucleophilic substitution at piperidine nitrogen | Strong bases (e.g., NaOH) |
Biological Studies
Research has demonstrated that this compound can interact with various biological targets, including enzymes and receptors. Its potential role in modulating biological pathways makes it a candidate for further investigation in pharmacological research.
Case Study:
A recent study investigated the binding affinity of piperidine derivatives to dopamine receptors, revealing that modifications at the nitrogen atom could significantly enhance binding properties, thereby influencing dopamine signaling pathways .
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
Substituent Diversity: The aminoethyl group in the target compound contrasts with chloro-acetyl (CAS 1353988-66-5) and benzyl (CAS 690999-05-4) groups in analogs. Cyclopropyl vs. isopropyl: Cyclopropane’s strained ring may confer metabolic stability compared to bulkier isopropyl groups, which could sterically hinder receptor interactions .
Molecular Weight Trends :
Critical Insights :
- The target compound’s synthesis likely parallels methods for bifunctional BEAM molecules, utilizing DMF as a solvent and TEA as a base for amide bond formation .
- Chlorinated analogs (e.g., CAS 1353988-66-5) may involve hazardous reagents like sebacoyl chloride, necessitating stringent safety protocols .
Biological Activity
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
This compound features a piperidine ring, an aminoethyl group, and a cyclopropyl-acetamide moiety. The synthesis typically involves:
- Formation of the Piperidine Ring : Synthesized through cyclization reactions using precursors like 1,5-diaminopentane.
- Introduction of the Aminoethyl Group : Achieved via nucleophilic substitution using ethylenediamine.
- Attachment of the Cyclopropyl-acetamide Moiety : Accomplished through acylation with cyclopropyl-acetic acid derivatives under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may modulate their activity, leading to various biological responses including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects.
- Receptor Binding : It may bind to specific receptors in the body, influencing physiological processes .
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values demonstrating potent activity:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.125 |
These findings suggest its potential as an antibacterial agent .
Analgesic and Anti-inflammatory Effects
Investigations into the analgesic properties of this compound have shown promising results in animal models. The compound's ability to inhibit pain pathways indicates its potential for developing new analgesics:
- Analgesic Efficacy : Demonstrated significant reduction in pain response in rodent models.
- Anti-inflammatory Activity : Reduced inflammation markers in treated subjects compared to controls .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various piperidine derivatives, this compound was found to exhibit superior antibacterial activity against Gram-positive bacteria compared to other derivatives tested. This was attributed to its structural features that enhance binding affinity for bacterial targets .
Case Study 2: Analgesic Properties
A series of experiments evaluated the analgesic effects of this compound in models of acute and chronic pain. Results indicated a significant decrease in pain behavior scores when administered at specific dosages, suggesting its utility in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
